molecular formula C18H16N4S B3898758 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE CAS No. 112800-84-7

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B3898758
CAS No.: 112800-84-7
M. Wt: 320.4 g/mol
InChI Key: IXHUXPBSFWTGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with a benzylsulfanyl group at the 3-position and an ethyl group at the 5-position. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of isatin derivatives with thiosemicarbazide, followed by cyclization and subsequent functionalization. One common method includes the following steps:

    Condensation: Isatin is reacted with thiosemicarbazide in the presence of glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.

    Cyclization: The intermediate is then cyclized under reflux conditions to yield the triazinoindole core structure.

    Functionalization: The benzylsulfanyl and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as benzyl chloride and ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylsulfanyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl chloride, ethyl iodide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted triazinoindole derivatives.

Scientific Research Applications

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can be compared with other triazinoindole derivatives:

Properties

IUPAC Name

3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHUXPBSFWTGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415480
Record name 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112800-84-7
Record name 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 2
Reactant of Route 2
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 3
Reactant of Route 3
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 4
Reactant of Route 4
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 5
Reactant of Route 5
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 6
Reactant of Route 6
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.